![molecular formula C24H25ClN2O B5057805 1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B5057805.png)
1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine
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Description
Compounds like “1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine” belong to a class of organic compounds known as piperazines. Piperazines are compounds containing a piperazine ring, which is a saturated aliphatic six-member ring with two nitrogen atoms at opposite positions .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of an appropriate benzyl halide with piperazine under suitable conditions . The specific synthesis route can vary depending on the substituents present on the benzyl and piperazine moieties.Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using various spectroscopic techniques such as NMR, IR, and mass spectrometry. The presence of characteristic functional groups and the connectivity of atoms can be deduced from these analyses .Chemical Reactions Analysis
Piperazines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The specific reactions that “1-[4-(benzyloxy)benzyl]-4-(4-chlorophenyl)piperazine” can undergo would depend on the specific functional groups present in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. These properties include melting point, boiling point, solubility, and reactivity .Safety and Hazards
properties
IUPAC Name |
1-(4-chlorophenyl)-4-[(4-phenylmethoxyphenyl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O/c25-22-8-10-23(11-9-22)27-16-14-26(15-17-27)18-20-6-12-24(13-7-20)28-19-21-4-2-1-3-5-21/h1-13H,14-19H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDAYHRJFNRIIQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=C(C=C2)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-4-[(4-phenylmethoxyphenyl)methyl]piperazine |
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